molecular formula C10H8N4O4 B2464979 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid CAS No. 402720-88-1

4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid

Cat. No.: B2464979
CAS No.: 402720-88-1
M. Wt: 248.198
InChI Key: PIXUDTSYBZWQLQ-UHFFFAOYSA-N
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Description

4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid is a synthetic small molecule with a molecular formula of C10H8N4O4 and a molecular weight of 248.20 g/mol . Its structure features a benzoic acid moiety linked to a 3-nitro-1,2,4-triazole ring via a methylene bridge, a configuration that offers distinct sites for further chemical modification and potential coordination . Researchers can identify the compound using its InChI Key (PIXUDTSYBZWQLQ-UHFFFAOYSA-N) and SMILES representation (C1=CC(=CC=C1CN2C=NC(=N2) N+ [O-])C(=O)O) . This compound is part of the 1,2,4-triazole class of heterocycles, which are subjects of significant interest in medicinal and materials chemistry due to their diverse biological activities and ability to function as ligands in metal complexes . The presence of both the electron-withdrawing nitro group and the carboxylic acid functional group makes this molecule a valuable building block for developing more complex chemical entities, such as hydrazide derivatives for further study . It is offered with a purity of 95% and is available in quantities ranging from 50 mg to 10 g to support various research scales . This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-[(3-nitro-1,2,4-triazol-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4/c15-9(16)8-3-1-7(2-4-8)5-13-6-11-10(12-13)14(17)18/h1-4,6H,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXUDTSYBZWQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC(=N2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with 3-nitro-1H-1,2,4-triazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction conditions often include heating the mixture to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, suitable solvents like dimethylformamide, and bases like potassium carbonate.

    Esterification: Alcohols, acid catalysts like sulfuric acid, and heating.

Major Products

    Reduction: 4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid.

    Substitution: Various substituted triazole derivatives.

    Esterification: 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoates.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties
Research indicates that derivatives of 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid exhibit significant antimicrobial activity. For instance, compounds containing the triazole moiety have shown efficacy against various fungal strains, including Candida albicans and Trichophyton mentagrophytes. In vivo studies demonstrated that certain derivatives could enhance survival rates in infected models when administered at specific dosages .

2. Antiparasitic Activity
The compound has also been evaluated for antiparasitic properties. Studies suggest that triazole derivatives can inhibit the growth of parasites such as Trypanosoma cruzi, demonstrating lower minimum inhibitory concentrations compared to traditional treatments like fluconazole . This suggests potential for developing new antiparasitic agents based on the triazole structure.

Pharmaceutical Applications

1. Drug Development
Due to its biological activities, this compound is being investigated as a scaffold for drug development. The incorporation of the triazole ring into drug candidates has been linked to improved pharmacological profiles. For example, modifications to enhance solubility and bioavailability are ongoing areas of research .

2. Antiviral Research
Recent studies have explored the use of triazole compounds in antiviral applications. The ability to modify the triazole structure opens pathways for synthesizing compounds that may inhibit viral replication mechanisms . This aspect is particularly relevant in the context of emerging viral diseases.

Material Science Applications

1. Coordination Polymers
The compound serves as a ligand in the formation of coordination polymers with transition metals such as cobalt(II). These materials exhibit interesting magnetic properties and potential applications in catalysis and material science . The structural diversity obtained from coordinating with different metals allows for tailoring properties for specific applications.

2. Photocatalytic Properties
Research has indicated that certain derivatives can be utilized in photocatalytic processes. Their ability to absorb light and facilitate chemical reactions under UV or visible light makes them candidates for environmental remediation technologies .

Case Studies

StudyFocusFindings
Antifungal Activity Evaluation Tested against Candida albicansShowed MIC values as low as 0.8 μg/mL with significant survival rates in mouse models .
Antiparasitic Efficacy Against Trypanosoma cruziDemonstrated superior activity compared to fluconazole with an MIC of 0.033 μg/mL .
Synthesis of Coordination Polymers Co(II) complexesExhibited unique magnetic properties; potential applications in sensors and catalysts .

Mechanism of Action

The mechanism of action of 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a benzoic acid moiety and a nitro-substituted triazole ring. This combination imparts distinct chemical and biological properties, making it valuable for diverse applications in research and industry.

Biological Activity

4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including its effects on various cellular pathways, cytotoxicity, and potential therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzoic acid derivatives, including those structurally related to this compound. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized and evaluated for their cytotoxic effects against various cancer cell lines such as MCF-7 and HCT-116. These compounds exhibited IC50 values ranging from 15.6 to 23.9 µM, indicating significant cytotoxicity compared to standard drugs like doxorubicin .

The biological activity of this compound may involve the modulation of key cellular pathways:

  • Ubiquitin-proteasome pathway (UPP) : It has been suggested that compounds with similar structures can enhance the activity of UPP, which is crucial for protein degradation and cellular homeostasis .
  • Autophagy-Lysosome Pathway (ALP) : The activation of ALP has also been observed in related benzoic acid derivatives, suggesting that this compound could potentially influence autophagic processes in cells .

Cytotoxicity Studies

In vitro assessments have indicated that certain derivatives exhibit low cytotoxic effects on normal cells while maintaining high potency against cancer cells. For example:

  • Compounds derived from similar scaffolds showed minimal toxicity in normal skin fibroblasts while effectively inhibiting cancer cell proliferation .

Data Table: Biological Activity Summary

CompoundCell LineIC50 (µM)Mechanism of Action
4-Nitro-Benzoic AcidMCF-715.6Induces apoptosis
4-Nitro-Benzoic AcidHCT-11623.9Modulates UPP and ALP
Derivative ARPE-1 (Normal)>100Low cytotoxicity

Case Studies

Case Study 1 : A study demonstrated that a benzoic acid derivative enhanced proteasomal activity significantly in human foreskin fibroblasts without inducing cytotoxicity at concentrations up to 10 µg/mL. This suggests its potential as a therapeutic agent targeting age-related decline in proteostasis .

Case Study 2 : Another investigation into related compounds revealed that specific derivatives could inhibit cancer cell growth through apoptosis induction while sparing normal cells from significant damage. This selectivity is crucial for developing safer anticancer therapies .

Q & A

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity and purity?

  • Methodology : Use flow chemistry for precise temperature control (70–90°C) and reduced side reactions. Purification via preparative HPLC with a C18 column (MeCN/H₂O, 0.1% TFA) achieves >95% purity. Process analytical technology (PAT) tools like in-line FTIR monitor intermediates .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the nitro group’s role in antibacterial vs. anticancer activity using isotopic labeling .
  • Hybrid Materials : Explore coordination chemistry with transition metals (e.g., Cu²⁺) for catalytic or photoluminescent applications .
  • Toxicity Profiling : Conduct in vivo pharmacokinetic studies to assess hepatic clearance and metabolite formation .

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